Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound featuring a benzothiazole ring, an azetidine ring, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes prevents the production of prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its inhibitory activity .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. By inhibiting COX enzymes, this compound prevents the formation of prostaglandins, reducing the inflammatory response .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and preventing the production of prostaglandins, the compound can reduce the symptoms of inflammation, such as pain and swelling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of 6-methoxybenzothiazole, which is then reacted with azetidine-3-carboxylic acid. This intermediate is further coupled with thiazole-4-yl acetate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent quality and reduce human error .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research into its anti-inflammatory, antimicrobial, and anticancer properties is ongoing, with the compound showing promise in preclinical studies.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is unique due to its combination of benzothiazole, azetidine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[2-[[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-3-27-16(24)6-12-10-28-18(20-12)22-17(25)11-8-23(9-11)19-21-14-5-4-13(26-2)7-15(14)29-19/h4-5,7,10-11H,3,6,8-9H2,1-2H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFNGOSLKMBVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.